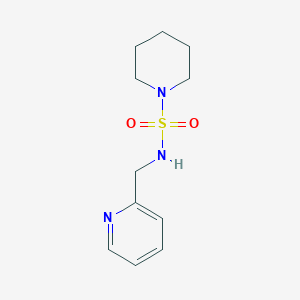

N-picolyl piperidine sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3O2S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)piperidine-1-sulfonamide |

InChI |

InChI=1S/C11H17N3O2S/c15-17(16,14-8-4-1-5-9-14)13-10-11-6-2-3-7-12-11/h2-3,6-7,13H,1,4-5,8-10H2 |

InChI Key |

KEOMXCYGYDPRAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for N Picolyl Piperidine Sulfonamides and Their Analogues

Strategies for Sulfonamide Bond Formation in N-Substituted Systems

The sulfonamide functional group is a cornerstone of many therapeutic agents. Its synthesis is a well-established field, with several reliable methods for creating the crucial sulfur-nitrogen linkage.

Condensation Reactions of Amines and Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of sulfonamides is the condensation reaction between a primary or secondary amine and a sulfonyl chloride. This reaction, often conducted in the presence of a base, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

The general mechanism involves the amine nitrogen acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent can vary, with dichloromethane and tetrahydrofuran being common options.

Table 1: Examples of Bases Used in Sulfonamide Synthesis

| Base | pKa of Conjugate Acid | Typical Application |

| Pyridine | 5.25 | Acts as a nucleophilic catalyst and acid scavenger. |

| Triethylamine | 10.75 | A non-nucleophilic base, commonly used to prevent side reactions. |

| Sodium Carbonate | 10.33 | An inorganic base, often used in aqueous or biphasic systems. |

This method's robustness and the commercial availability of a wide array of amines and sulfonyl chlorides make it a highly versatile approach for generating diverse sulfonamide libraries.

One-Pot Synthetic Approaches for Sulfonamide Derivatives

In the pursuit of more efficient and environmentally friendly synthetic routes, one-pot methodologies have gained significant traction. These approaches combine multiple reaction steps into a single procedure without the isolation of intermediates, saving time, reagents, and reducing waste.

One such strategy involves the in situ generation of the sulfonyl chloride from a sulfonic acid or its salt, which is then immediately reacted with an amine. For instance, a combination of a sulfonic acid with a chlorinating agent like thionyl chloride or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) can generate the sulfonyl chloride, which then reacts with the added amine.

Another innovative one-pot method leverages the copper-catalyzed coupling of arylboronic acids, a sulfur dioxide source (like DABSO), and amines. This approach avoids the pre-synthesis and isolation of sulfonyl chlorides altogether, offering a direct route to N-substituted sulfonamides from readily available starting materials.

Table 2: Comparison of Synthetic Approaches

| Method | Starting Materials | Key Reagents/Catalysts | Advantages |

| Traditional Condensation | Amine, Sulfonyl Chloride | Base (e.g., Pyridine) | Well-established, broad substrate scope. |

| One-Pot from Sulfonic Acid | Amine, Sulfonic Acid | Chlorinating agent (e.g., SOCl2) | Avoids isolation of sulfonyl chloride. |

| One-Pot from Boronic Acid | Amine, Arylboronic Acid | SO2 source, Copper catalyst | Convergent, uses readily available starting materials. |

Photoredox Catalysis and Decarboxylative Methods in Sulfonamide Synthesis

Recent advancements in synthetic methodology have introduced photoredox catalysis as a powerful tool for sulfonamide synthesis. These methods often utilize visible light to initiate radical-based transformations under mild conditions.

A notable example is the decarboxylative sulfonylation of carboxylic acids. In this approach, a photocatalyst absorbs light and initiates the decarboxylation of a carboxylic acid to generate a carbon-centered radical. This radical can then be trapped by a sulfur dioxide surrogate, such as DABSO (DABCO-bis(sulfur dioxide)), to form a sulfonyl radical. Subsequent reaction with an amine or an amine derivative leads to the desired sulfonamide. This strategy is particularly valuable as it allows for the use of abundant and structurally diverse carboxylic acids as starting materials.

Furthermore, direct aminosulfonylation reactions have been developed using synergetic photoredox and copper catalysis. This allows for the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source in a single step odu.edu. These cutting-edge methods offer novel disconnections in retrosynthetic analysis and provide access to sulfonamide analogues that may be difficult to synthesize via traditional routes.

Incorporation of Picolyl Moieties in Sulfonamide Scaffolds

The introduction of a picolyl group (a pyridylmethyl group) onto the sulfonamide nitrogen atom can be achieved through several synthetic strategies, primarily revolving around the alkylation of a pre-formed sulfonamide or by using a picolyl-containing precursor in the initial sulfonamide bond-forming reaction.

Alkylation Strategies for N-Picolyl Sulfonamide Synthesis

Direct alkylation of a piperidine (B6355638) sulfonamide with a picolyl halide (e.g., 2-, 3-, or 4-picolyl chloride) is a straightforward approach. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or acetonitrile. The sulfonamide nitrogen, being acidic, is deprotonated by the base to form a nucleophilic anion that subsequently displaces the halide from the picolyl substrate.

Alternatively, reductive amination offers a milder method for introducing the picolyl group. This involves the reaction of a piperidine sulfonamide with a pyridinecarboxaldehyde (e.g., pyridine-2-carboxaldehyde). The initial condensation forms an imine or iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the N-picolyl piperidine sulfonamide. This method is often preferred when dealing with sensitive functional groups that might not be compatible with the conditions of direct alkylation.

A "borrowing hydrogen" or "hydrogen autotransfer" methodology catalyzed by transition metals like iridium or manganese offers a green alternative to traditional alkylation. In this process, a picolyl alcohol is temporarily oxidized to the corresponding aldehyde, which then undergoes reductive amination with the sulfonamide. The catalyst facilitates the transfer of hydrogen from the alcohol to the intermediate imine organic-chemistry.org.

Precursor Design for Picolyl-Containing Sulfonyl Chlorides or Amines

An alternative synthetic strategy involves preparing either a picolyl-containing sulfonyl chloride or a picolyl-containing amine as a key intermediate.

For instance, a picolylamine can be reacted with a piperidine-1-sulfonyl chloride to form the desired this compound. The synthesis of various picolylamines is well-documented and can be achieved through methods such as the reduction of pyridinecarbonitriles or the amination of picolyl halides.

Conversely, one could envision the synthesis of a picolyl-substituted sulfonyl chloride. For example, a C-sulfonylation reaction of an alkylpyridine could potentially yield a picolyl sulfonyl chloride, which could then be condensed with piperidine. While less common, this approach offers a different retrosynthetic pathway that could be advantageous for certain analogues. The design and synthesis of these specialized precursors allow for a modular approach to the final product, enabling the systematic variation of the piperidine, sulfonamide, and picolyl components.

Integration of Piperidine Rings within Sulfonamide Structures

The incorporation of a piperidine ring is a foundational aspect of synthesizing N-picolyl piperidine sulfonamides. This can be achieved by forming the sulfonamide bond with a pre-existing piperidine ring or by constructing the piperidine ring on a sulfonamide-containing precursor.

Synthesis of Piperidine-1-sulfonyl Derivatives

A common and direct method for integrating a piperidine ring into a sulfonamide structure is through the use of piperidine-1-sulfonyl chloride. This key intermediate is typically synthesized by reacting piperidine with an excess of sulfuryl chloride, often in a chlorinated solvent like dichloromethane at reduced temperatures to control the reaction's exothermicity. The reaction mixture is then typically washed and purified by distillation under reduced pressure.

Another versatile approach involves the reaction of various amines with sulfonyl chlorides. For instance, the reaction of 3-aminopyridine with benzenesulfonyl chloride in the presence of an aqueous solution of sodium carbonate can yield N-pyridin-3-yl-benzenesulfonamide researchgate.net. This highlights the general strategy of coupling an amine with a sulfonyl chloride to form the sulfonamide bond, a principle that can be extended to piperidine-containing amines.

The following table summarizes representative reactions for the synthesis of piperidine-1-sulfonyl derivatives:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| Piperidine | Sulfuryl Chloride | Dichloromethane, -20°C to 0°C | Piperidine-1-sulfonyl chloride | BenchChem |

| 3-Aminopyridine | Benzenesulfonyl chloride | Aqueous Na2CO3, HCl | N-pyridin-3-yl-benzenesulfonamide | researchgate.net |

| 2-Aminopyridine | Tosyl chloride | Aqueous alkaline solution | Sulfonamide of heterocyclic pyridine | researchgate.net |

Functionalization of Piperidine Rings in Sulfonamide Analogues

Once the piperidine-sulfonamide core is established, further functionalization of the piperidine ring allows for the creation of a diverse library of analogues. These modifications can be introduced before or after the formation of the sulfonamide linkage. Common functionalization strategies include alkylation, acylation, and the introduction of various substituents at different positions of the piperidine ring.

For instance, a series of novel sulfonamides have been synthesized from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, demonstrating how a functionalized piperidine precursor can be used to introduce complexity. This involves amide coupling with substituted sulfonyl chlorides, showcasing a strategy for creating piperidine carboxamide derivatives bearing a sulfonamide moiety.

The regioselective alkylation of the piperidine ring is another powerful tool. For example, piperidine can be converted to N-chloropiperidine, which is then dehydrohalogenated to produce Δ¹-piperideine. This intermediate can then be selectively alkylated at the 3-position, offering a route to 3-substituted piperidines that can be incorporated into sulfonamide structures odu.edu.

Chemo- and Regioselective Synthesis of Complex this compound Architectures

Achieving chemo- and regioselectivity is crucial when constructing complex molecules like N-picolyl piperidine sulfonamides, which possess multiple reactive sites. The synthetic strategy must carefully control which functional groups react and at which position.

The synthesis of polysubstituted pyridines, which can be considered analogues of the picolyl moiety, has been achieved through a Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides nih.gov. This methodology allows for the targeted synthesis of novel heterocyclic derivatives under mild conditions, highlighting a sophisticated approach to controlling the final architecture.

One-pot multi-component reactions represent an efficient strategy for the synthesis of highly functionalized piperidines. These reactions combine several steps in a single operation without the need for isolating intermediates, which can save time and resources while allowing for the controlled assembly of complex structures. For example, a one-pot condensation of aldehydes, amines, and β-ketoesters can yield highly substituted piperidines nih.gov.

A plausible synthetic route to N-picolyl piperidine sulfonamides could involve the initial N-sulfonylation of a picolylamine (aminomethylpyridine) with a suitable sulfonyl chloride, followed by the introduction of the piperidine ring. Alternatively, piperidine-1-sulfonyl chloride can be reacted with a picolylamine. The regioselectivity of the picolyl group (2-, 3-, or 4-picolyl) would be determined by the choice of the starting aminomethylpyridine isomer.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce the environmental impact of chemical processes. For the synthesis of N-picolyl piperidine sulfonamides, several green chemistry approaches can be considered.

The use of greener solvents is a key aspect of sustainable synthesis. Water, being a non-toxic and readily available solvent, is an attractive medium for organic reactions. One-pot multi-component syntheses of highly substituted piperidines have been successfully carried out in water, sometimes facilitated by a catalytic amount of a surfactant like sodium lauryl sulfate (SLS) nih.gov.

Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. This can reduce energy consumption and the formation of by-products. The rapid synthesis of organic compounds in microwave ovens has been demonstrated for various heterocyclic systems and could be applicable to the synthesis of N-picolyl piperidine sulfonamides.

Catalysis is a cornerstone of green chemistry. The use of non-toxic and recyclable catalysts can significantly improve the sustainability of a synthetic process. For instance, the synthesis of pyrazole derivatives has been achieved using the ionic liquid 1-hexyl-3-methylimidazolium-bromide as a green reaction medium, resulting in high yields in a short time. Similar strategies could be developed for the synthesis of piperidine sulfonamides.

The following table summarizes some green chemistry approaches applicable to the synthesis of the core structures found in N-picolyl piperidine sulfonamides:

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Use of Safer Solvents | One-pot multi-component synthesis of piperidines in water. | Synthesis of highly functionalized piperidines catalyzed by SLS in water. | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | Rapid synthesis of various organic compounds. | |

| Catalysis | Use of recyclable and environmentally benign catalysts. | Ionic liquid-catalyzed synthesis of pyrazoles. |

Advanced Structural Characterization and Spectroscopic Analysis of N Picolyl Piperidine Sulfonamides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of N-picolyl piperidine (B6355638) sulfonamides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the picolyl, piperidine, and sulfonamide moieties and their connectivity.

In ¹H NMR spectroscopy, the protons on the piperidine ring typically appear as a series of multiplets in the aliphatic region (approximately 1.5-3.0 ppm). chemicalbook.com The protons adjacent to the nitrogen atom are shifted downfield due to its electron-withdrawing nature. The methylene (B1212753) bridge protons (CH₂) connecting the picolyl group to the sulfonamide nitrogen would be expected to produce a distinct singlet or doublet, depending on coupling, in the 4.0-4.5 ppm region. The aromatic protons of the picolyl ring will appear in the downfield region (7.0-8.5 ppm), with their specific chemical shifts and splitting patterns being dependent on the substitution pattern (2-, 3-, or 4-picolyl).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for N-Picolyl Piperidine Sulfonamide (Note: Values are approximate and can vary based on solvent and specific isomer.)

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Piperidine C-H (axial/equatorial) | 1.5 - 1.8 (multiplet) | 23.0 - 26.0 |

| Piperidine C-H (adjacent to N) | 2.7 - 3.0 (multiplet) | 53.0 - 55.0 |

| N-CH₂-Picolyl | 4.0 - 4.5 (singlet) | 55.0 - 63.0 |

| Picolyl Aromatic C-H | 7.0 - 8.5 (multiplets/doublets) | 120.0 - 150.0 |

| Picolyl Quaternary C (C-N) | - | 155.0 - 160.0 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the characteristic functional groups present in N-picolyl piperidine sulfonamides. tandfonline.com These methods probe the vibrational modes of molecules, providing a unique fingerprint based on their constituent bonds.

The most prominent features in the FTIR spectrum of a sulfonamide are the strong, characteristic absorption bands corresponding to the sulfonyl group (SO₂). nih.gov The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.netripublication.com The S-N stretching vibration usually appears in the 900-940 cm⁻¹ region.

The piperidine moiety is identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). The picolyl group contributes characteristic aromatic C-H stretching bands above 3000 cm⁻¹ and aromatic C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov The combination of these distinct bands in an FTIR or Raman spectrum confirms the presence of all key functional components of the molecule. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1370 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1180 | Strong |

| Sulfonamide (S-N) | Stretch | 900 - 940 | Medium |

| Piperidine (C-H) | Stretch | 2850 - 2950 | Medium-Strong |

| Picolyl (Aromatic C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Picolyl (Aromatic C=C/C=N) | Ring Stretch | 1400 - 1600 | Medium-Strong |

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional molecular structure of N-picolyl piperidine sulfonamides in the solid state. nih.gov This technique provides exact data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

Analysis of a suitable single crystal would confirm the conformation of the piperidine ring, which typically adopts a stable chair conformation. It would also elucidate the geometry around the sulfonamide nitrogen and the spatial arrangement of the picolyl group relative to the piperidine ring. Furthermore, X-ray diffraction reveals intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. tandfonline.com While a specific crystal structure for the title compound may not be publicly available, data from related structures, such as sulfamethazine–piperidine salts, show how proton transfer and hydrogen bonding networks dictate the supramolecular architecture. nih.gov Powder X-ray diffraction (PXRD) can also be used to characterize the bulk material, confirm its crystalline phase, and identify potential polymorphism. nih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the structural components of N-picolyl piperidine sulfonamides through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be readily observed as a protonated molecule, [M+H]⁺, confirming its molecular weight.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the [M+H]⁺ ion, providing valuable structural information. The fragmentation of sulfonamides is well-documented and often involves specific, predictable pathways. nih.govresearchgate.net A key fragmentation is the cleavage of the S-N bond, which can lead to the formation of ions corresponding to the piperidine sulfonamide portion or the picolyl moiety. researchgate.netacs.org Another common pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), a loss of 64 Da, which is a characteristic indicator of this functional group. researchgate.netnih.gov Further fragmentation of the piperidine and picolyl rings would also be expected, yielding a unique fragmentation pattern that can be used to confirm the identity of the compound.

Table 4: Predicted Key Fragments in ESI-MS/MS of this compound

| Fragmentation Pathway | Description | Expected Fragment (m/z) |

| S-N Bond Cleavage | Loss of picolyl radical | [M+H - C₆H₆N]⁺ |

| S-N Bond Cleavage | Loss of piperidine-1-sulfonyl radical | [C₆H₇N]⁺ |

| SO₂ Elimination | Loss of sulfur dioxide from parent ion | [M+H - SO₂]⁺ |

| Piperidine Ring Opening | Fragmentation of the piperidine ring | Various smaller fragments |

| Picolyl Ring Fragmentation | Loss of HCN from picolyl moiety | Various smaller fragments |

Computational Chemistry and Molecular Modeling of N Picolyl Piperidine Sulfonamides

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic structure and optimizing the geometry of piperidine (B6355638) sulfonamide derivatives. researchgate.netcolab.ws By employing functionals such as B3LYP and M06-2X with appropriate basis sets like 6-311++G(d,p), researchers can accurately predict molecular geometries, including bond lengths and angles. researchgate.netnih.gov These calculations are fundamental for understanding the three-dimensional conformation of the molecule, which is crucial for its interaction with biological targets.

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. For instance, in a study of 2-oxo-ethyl piperidine pentanamide-derived sulfonamides, DFT calculations were used to determine these electronic properties, providing insights into their potential as anti-diabetic agents. researchgate.netcolab.ws

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, reveals details about intramolecular charge transfer and the stabilization energies associated with these interactions. researchgate.netcolab.ws This information is vital for understanding the electronic distribution within the molecule and identifying key atomic sites for interaction.

Table 1: Representative DFT-Calculated Properties for a Piperidine Sulfonamide Derivative

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

| Note: The values presented are hypothetical and representative of typical data obtained from DFT calculations on similar molecules. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of molecules upon electronic excitation, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds. researchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can identify the wavelengths at which a molecule will absorb light, corresponding to electronic transitions between molecular orbitals.

For N-picolyl piperidine sulfonamides, TD-DFT calculations can elucidate the nature of their electronic transitions, which can be important for understanding potential phototoxicity or for the design of photoresponsive probes. For example, in a study on N-(pyridin-2-ylmethyl)furan-2-carboxamide, a compound with structural similarities to the picolyl moiety, TD-DFT was used to simulate its UV-Vis spectrum, which showed good agreement with experimental data. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For N-picolyl piperidine sulfonamide derivatives, molecular docking studies have been conducted to explore their binding modes with various enzymes. For instance, novel sulfonamide derivatives containing a piperidine moiety were docked into the active site of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate biosynthesis. nih.gov These simulations revealed crucial hydrogen bonding interactions between the sulfonamide group and amino acid residues such as Gln-55, Ala-266, and Ala-267, as well as interactions with Asp-264. nih.gov The docking scores obtained from these studies often correlate with the experimentally determined biological activity, providing a rational basis for structure-activity relationships. nih.gov

In a study on 2-oxo-ethyl piperidine pentanamide-derived sulfonamides as potential anti-diabetic agents, molecular docking simulations showed that these compounds could fit snugly into the binding sites of insulin-inhibiting protein receptors, with binding affinities ranging from -6.6 to -6.9 kcal/mol. researchgate.netcolab.ws

Table 2: Molecular Docking Results for a Piperidine Sulfonamide Derivative against Dihydropteroate Synthase (DHPS)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound C4 | -7.89 | GLN-55, ALA-266, ALA-267, ASP-264 |

| Sulfadiazine (Reference) | -4.84 | - |

| Data sourced from a study on novel sulfonamide derivatives containing a piperidine moiety. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. peerj.com MD simulations are used to assess the conformational stability of the ligand-receptor complex and to study the kinetics of binding and unbinding events.

For sulfonamide-protein complexes, MD simulations have been used to understand the dynamic behavior and stability of the interactions. peerj.comacs.org For example, MD simulations of sulfonamides bound to triose phosphate (B84403) isomerase (TPI) were performed to gain insights into the binding process and the dynamic motions of the enzyme upon ligand binding. peerj.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex will exhibit relatively small fluctuations in RMSD. acs.org These simulations can also reveal the importance of water molecules in mediating ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jetir.orgnih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead molecules.

For piperidine sulfonamide derivatives, QSAR studies have been performed to understand the structural requirements for their activity as inhibitors of enzymes like matrix metalloproteinases (MMPs). jetir.org In one such study, multiple linear regression (MLR) was used to develop 2D-QSAR models for a series of piperidine sulphonamide aryl hydroxamic acid analogs. jetir.org The models indicated that hydrophobic interactions played a dominant role in their inhibitory activity. jetir.org The statistical quality of the QSAR models is assessed using parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value. benthamdirect.com

Table 3: Example of a QSAR Equation for Piperidine Sulfonamide Derivatives

| Model Equation | Statistical Parameters |

| pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + c | r² = 0.85, q² = 0.75, F = 50.2 |

| Note: This is a hypothetical QSAR equation for illustrative purposes. LogP represents the logarithm of the partition coefficient, MW is the molecular weight, and HBD is the number of hydrogen bond donors. |

Virtual Screening Techniques for Lead Identification and Optimization

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This technique is a cost-effective and time-efficient alternative to high-throughput screening (HTS). Virtual screening can be either structure-based, relying on molecular docking, or ligand-based, using information from known active compounds.

For the discovery of novel this compound-based inhibitors, virtual screening of large compound libraries can be performed. nih.gov For example, a virtual library of sulfonamide-functionalized heterocycles containing millions of compounds was generated and screened in silico against the cannabinoid type II receptor (CB₂). nih.gov The top-ranked compounds from the virtual screen are then selected for experimental testing, significantly increasing the probability of finding active molecules. The advent of ultra-large virtual libraries, containing billions of molecules, has further expanded the chemical space that can be explored, accelerating the discovery of high-quality lead chemotypes. nih.govnih.gov

Mechanistic Investigations of Biological Activities of N Picolyl Piperidine Sulfonamides

Enzymatic Inhibition Mechanisms

N-picolyl piperidine (B6355638) sulfonamides have been shown to inhibit several key enzymes, disrupting critical cellular pathways.

Sulfonamides, as a class, are well-known for their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. nih.govnih.gov This pathway is essential for the production of tetrahydrofolate, a precursor for DNA synthesis and various amino acids. nih.gov By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA), sulfonamides block the synthesis of dihydrofolate, leading to a bacteriostatic effect. nih.govnih.govnih.gov

Recent studies on novel sulfonamide derivatives containing a piperidine moiety have demonstrated their potential as bactericides. nih.gov For instance, certain compounds have shown significant in vitro antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov Biochemical assays have confirmed that these compounds interact with DHPS and can also cause irreversible damage to the bacterial cell membrane, highlighting a dual mechanism of action. nih.gov Molecular docking simulations further support the interaction of these sulfonamide derivatives with the active site of DHPS. nih.gov

It has also been discovered that the bactericidal effect of some sulfonamides can be enhanced by targeting other cellular components. For example, in Escherichia coli, the deletion of the relA gene, which is involved in the stringent response, converts the typically bacteriostatic sulfamethoxazole (B1682508) into a bactericidal agent. nih.gov This effect is associated with the accumulation of reactive oxygen species and ferrous ions, leading to DNA damage. nih.gov

Table 1: Selected Sulfonamide Derivatives and their DHPS Inhibitory Activity

| Compound | Target Organism | EC50 Value (µg/mL) | Reference |

| Molecule C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 | nih.gov |

| Bismerthiazol (B1226852) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 | nih.gov |

| Thiodiazole copper | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 | nih.gov |

This table is for illustrative purposes and includes data on sulfonamide derivatives with a piperidine moiety, which is structurally related to N-picolyl piperidine sulfonamides.

Sulfonamides are also recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.gov Several isoforms of CA are known, with some being cytosolic (hCA I and II) and others being transmembrane and associated with tumors (hCA IX and XII). nih.gov

Derivatives of benzenesulfonamides incorporating a piperidinyl moiety have been investigated for their inhibitory activity against these isoforms. nih.gov These compounds have demonstrated low nanomolar inhibition constants (KIs) against hCA II and significant inhibition of the tumor-associated hCA IX and hCA XII. nih.gov The binding of sulfonamides to the zinc ion in the active site of carbonic anhydrase is a key feature of their inhibitory mechanism. The primary sulfonamide group (SO2NH2) coordinates to the Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion.

The inhibition of tumor-associated CA isozymes like hCA IX and XII is of particular interest in cancer research. nih.gov The anticancer effects of some sulfonamide-based drugs, such as the COX-2 selective inhibitors celecoxib (B62257) and valdecoxib, may be partly attributable to their off-target inhibition of these CA isozymes. nih.gov

Table 2: Inhibition of Carbonic Anhydrase Isozymes by Sulfonamide Derivatives

| Compound Class | Target Isozyme | Inhibition Constant (KI) Range | Reference |

| Benzenesulfonamides with piperidinyl moieties | hCA I | 86.4 nM - 32.8 µM | nih.gov |

| Benzenesulfonamides with piperidinyl moieties | hCA II | 0.56 - 17.1 nM | nih.gov |

| Benzenesulfonamides with piperidinyl moieties | hCA IX | 4.5 - 553 nM | nih.gov |

| Benzenesulfonamides with piperidinyl moieties | hCA XII | 0.85 - 376 nM | nih.gov |

This table presents data for a class of sulfonamides that includes piperidine-containing structures, providing insight into the potential activity of N-picolyl piperidine sulfonamides.

The versatile structure of piperidine sulfonamides allows them to interact with a range of other enzymes.

Urease: Piperidine derivatives have been identified as a class of urease inhibitors. nih.govresearchgate.net Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria, including Helicobacter pylori. nih.govfrontiersin.org The inhibitory activity of piperidine compounds is influenced by the nature of substituents on the piperidine ring. nih.gov Novel sulfamide-hydroxamic acids containing a piperidine segment have shown potent, reversible, and mixed-mechanism inhibition of urease. nih.gov

Cyclooxygenase-2 (COX-2): Certain sulfonamide-containing compounds are known selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govgoogle.com The anti-inflammatory properties of these compounds are attributed to their ability to block the production of prostaglandins. google.com

Kinases: Sulfonamide derivatives have been developed as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. nih.gov For example, derivatives of pyrazolo[4,3-e] nih.govnih.govnih.govtriazine containing a sulfonamide group have shown inhibitory activity against the Abl protein kinase. nih.gov Additionally, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of mitosis. rsc.org Quinoline-8-sulfonamides have also been designed as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a glycolytic enzyme important for cancer metabolism. mdpi.com

Glycosidases: Piperidine analogues, particularly those with hydroxyl groups, have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This inhibition is inspired by naturally occurring piperidine alkaloids like nojirimycin. nih.gov Other sulfonamide derivatives, such as 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-ones and cyclic sulfonamides with an N-arylacetamide group, have also demonstrated potent α-glucosidase and α-amylase inhibitory activity. nih.govmdpi.com

Peptidases: While direct inhibition of peptidases by N-picolyl piperidine sulfonamides is less documented, the broader class of piperidine derivatives has been explored for interactions with various proteases. For instance, 1-Piperidine Propionic Acid has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2). nih.govnih.gov

Receptor-Ligand Binding Mechanisms

In addition to enzyme inhibition, N-picolyl piperidine sulfonamides and related structures can exert their effects through direct binding to cellular receptors.

Sigma Receptors: Piperidine-based derivatives have been extensively studied as ligands for sigma receptors, which are non-opioid receptors found throughout the body, particularly in the central nervous system. nih.govnih.gov Halogen-substituted sulfonamides containing a piperidine moiety have shown high affinity and selectivity for the σ1 receptor subtype over the σ2 subtype. nih.gov For example, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a highly selective σ1 ligand. nih.gov Dual-acting ligands targeting both histamine (B1213489) H3 and sigma-1 receptors, based on a piperidine core, have also been developed. nih.gov

Opiate Receptors: The binding of piperidine derivatives to opiate receptors has been a subject of investigation, although the direct interaction of N-picolyl piperidine sulfonamides is not as well-defined. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine has been used as a radioligand to study sigma receptor binding, and its interaction with opiate receptors has also been considered. nih.gov

p-Aminobenzoic Acid (PABA) Receptor: As analogs of p-aminobenzoic acid, sulfonamides interact with the PABA binding site on dihydropteroate synthase. nih.gov This mimicry is the fundamental mechanism of their antibacterial action. nih.govnih.gov

The interaction of ligands with receptors can occur at the primary (orthosteric) binding site or at a secondary (allosteric) site.

Allosteric Modulation: Allosteric modulators can enhance or diminish the effect of the endogenous ligand by binding to a site distinct from the orthosteric site. Research on 1-Piperidine Propionic Acid suggests it acts as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2). nih.govnih.gov Molecular docking and dynamics simulations indicated that this small molecule binds to an allosteric pocket of the inactive receptor conformation. nih.govnih.gov

Orthosteric Binding Site Analysis: For competitive inhibitors, like sulfonamides at the DHPS active site, the interaction occurs at the orthosteric binding site. Molecular docking studies are frequently employed to analyze the binding modes of these compounds within the active site of their target enzymes, such as DHPS and carbonic anhydrase, to understand the specific interactions that contribute to their inhibitory potency. nih.gov

Interactions with Nucleic Acids and Cellular Macromolecules

The biological action of sulfonamide-based compounds is often rooted in their ability to interfere with essential cellular processes, including the replication and transcription of nucleic acids. While direct studies on N-picolyl piperidine sulfonamide are specific, the broader class of sulfonamides is known to interact with DNA. nih.gov These interactions can disrupt DNA synthesis, which is a critical pathway for bacterial proliferation. nih.govnih.gov The mechanism often involves competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govnih.gov Since folic acid is a precursor for nucleotide synthesis, its inhibition effectively halts DNA replication and cell division. nih.gov

In the context of anticancer activity, platinum(II) complexes, which can be formed with sulfonamide ligands, are known to have a high affinity for the N7 position of purine (B94841) bases in nucleic acids, particularly guanine. nih.gov This binding can lead to the formation of DNA adducts, causing kinks in the DNA structure and disrupting replication and transcription, ultimately leading to cell death. nih.govnih.gov The nature of the ligands coordinated to the metal center, such as the this compound, influences the stability and reactivity of the complex, thereby modulating its DNA binding capacity. nih.gov For instance, studies on copper complexes with N-sulfonamide ligands have demonstrated their ability to cleave DNA, an activity that is dependent on the specific structure and geometry of the ligands involved. nih.gov

Metal Coordination Chemistry and its Impact on Biological Function

The coordination of this compound ligands to metal ions is a key strategy in the development of novel therapeutic agents. The sulfonamide moiety, along with the nitrogen atoms of the picolyl and piperidine rings, provides multiple donor sites for metal coordination, leading to the formation of stable complexes with unique biological properties. sjp.ac.lk

N-picolyl piperidine sulfonamides can act as versatile ligands for various transition metals, including platinum and rhenium. nih.govresearchgate.net Platinum(II) complexes with ligands containing a piperidine-1-sulfonyl group have been synthesized and characterized. nih.gov In these complexes, the ligand can coordinate to the platinum center in a bidentate fashion through the two pyridyl nitrogen atoms of the dipicolylamine (dpa) backbone, forming a stable, albeit rare, 8-membered chelate ring. nih.govsjp.ac.lk The sulfonamide nitrogen itself may or may not be directly involved in coordination, a factor that significantly influences the complex's geometry and properties. nih.govnih.gov

Rhenium tricarbonyl complexes containing sulfonamide ligands have also been extensively studied as potential radiopharmaceuticals and therapeutic agents. researchgate.netnih.govnih.gov The fac-[Re(CO)3]+ core can be coordinated by tridentate NNN donor ligands, where a sulfonamide group is attached to a framework like diethylenetriamine (B155796) (dien) or dipicolylamine (dpa). researchgate.net The resulting complexes can be either cationic or neutral, depending on the deprotonation of the sulfonamide nitrogen upon coordination. researchgate.net This tunability is crucial for modulating the physicochemical properties and biological activity of the complexes. sjp.ac.lkresearchgate.net

The way in which the this compound ligand binds to the metal center is a critical determinant of the resulting complex's biological activity. nih.govnih.gov Different coordination modes can affect the complex's stability, lipophilicity, and its ability to interact with biological targets like DNA or proteins. nih.gov

For platinum complexes, the coordination geometry is paramount for anticancer activity. sjp.ac.lk Bidentate coordination of a dipicolylamine sulfonamide ligand to Pt(II) can create a stable complex with a defined geometry. nih.govnih.gov In one study, the [PtCl2(N(SO2pip)dpa)] complex, where the ligand coordinates through the two pyridyl nitrogens, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). nih.gov The fact that the sulfonamide nitrogen is not directly bound to the platinum center in this case leads to the formation of an 8-membered ring, a structural feature that may contribute to its biological profile. nih.govsjp.ac.lk

In rhenium complexes, the coordination of the sulfonamide nitrogen can lead to the formation of a neutral complex, which is often desirable for radiopharmaceuticals to preserve the biological properties of the targeted species. researchgate.net The coordination mode influences the electronic properties of the complex, which can be observed through spectroscopic techniques and theoretical calculations. nih.gov For example, time-dependent density functional theory (TDDFT) calculations have shown that the nature of electronic transitions (e.g., ligand-centered vs. metal-to-ligand charge transfer) changes upon coordination, which can impact the complex's photophysical properties and its potential use in bioimaging. nih.gov

The table below summarizes the cytotoxicity of a piperidine-containing sulfonamide ligand and its platinum complex against a human breast cancer cell line, illustrating the impact of metal coordination on biological activity.

Table 1: In Vitro Cytotoxicity of N(SO2pip)dpa Ligand and its Platinum Complex

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N(SO₂pip)dpa | MCF-7 (Human Breast Cancer) | 10.1 ± 1.1 | nih.gov |

| [PtCl₂(N(SO₂pip)dpa)] | MCF-7 (Human Breast Cancer) | 12.8 ± 0.5 | nih.gov |

Cellular Pathway Modulation and Signaling Cascade Perturbations (e.g., Apoptosis Induction)

A key mechanism through which N-picolyl piperidine sulfonamides and their metal complexes exert their biological effects is by modulating cellular signaling pathways, often culminating in the induction of apoptosis (programmed cell death). nih.govnih.gov

A novel phenyl sulfonyl piperidine compound, PSP205, has been shown to induce apoptosis in colon cancer cells. nih.gov Mechanistic studies revealed that PSP205 triggers prolonged endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.gov This leads to the activation of the IRE1-TRAF2-JNK signaling pathway, which in turn modulates autophagic flux and ultimately results in apoptotic cell death. nih.gov Furthermore, gene set enrichment analysis indicated the involvement of the p53 pathway and apoptosis-related genes in the cellular response to this piperidine sulfonamide derivative. nih.gov

Metal complexes of sulfonamides can also induce apoptosis. Rhenium(I) pyridocarbazole complexes, for example, can induce apoptosis upon irradiation with light, acting as photosensitizers for photodynamic therapy (PDT). nih.gov While not directly N-picolyl piperidine sulfonamides, these studies highlight a mechanism by which related metal complexes can trigger cell death. Mixed platinum(II) and rhenium(I) complexes have also been shown to induce apoptosis, with the mechanism linked to the collapse of the mitochondrial membrane potential. nih.gov

The induction of apoptosis is a complex process involving a cascade of signaling events. Compounds like piperlongumine, which contains a piperidine ring, have been shown to induce apoptosis and autophagy in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt signaling pathway. nih.gov This suggests that N-picolyl piperidine sulfonamides could potentially act through similar ROS-mediated mechanisms to trigger cell death cascades.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation for N Picolyl Piperidine Sulfonamides

Impact of Picolyl Ring Substitutions on Bioactivity and Selectivity

The picolyl group, a pyridine (B92270) ring attached via a methylene (B1212753) linker, plays a pivotal role in the interaction of N-picolyl piperidine (B6355638) sulfonamides with their biological targets. The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-picolyl) and the nature of any substituents on this ring can significantly modulate the compound's electronic properties, hydrogen bonding capacity, and steric profile, thereby influencing bioactivity and selectivity.

Research on related N-arylsulfonamides has demonstrated that electronic effects on the aromatic ring are a key determinant of activity. For instance, in a series of N-arylsulfonamide inhibitors of γ-secretase, the electronic nature of the substituents on the aryl ring was found to be critical for potency. While direct studies on N-picolyl piperidine sulfonamides are limited, it can be inferred that both electron-donating and electron-withdrawing substituents on the picolyl ring would similarly have a profound impact. An electron-withdrawing group, for example, would decrease the basicity of the pyridine nitrogen, potentially altering its ability to act as a hydrogen bond acceptor. Conversely, an electron-donating group would enhance basicity. The optimal electronic properties will ultimately depend on the specific interactions within the target's binding pocket.

The position of the picolyl nitrogen is also a critical factor. The 2-picolyl, 3-picolyl, and 4-picolyl isomers present different spatial arrangements of the nitrogen atom, which can lead to distinct interactions with receptor residues. For example, the nitrogen in a 2-picolyl group is in closer proximity to the sulfonamide linker, which could lead to intramolecular interactions or a specific conformational preference that is favorable or unfavorable for binding.

| Picolyl Ring Variation | Potential Impact on Bioactivity and Selectivity |

| Picolyl Isomer (2-, 3-, or 4-) | Alters the spatial position of the pyridine nitrogen, affecting hydrogen bonding potential and overall molecular geometry. This can lead to differences in binding affinity and selectivity for the target receptor over other proteins. |

| Electron-Withdrawing Substituents | Decreases the basicity of the picolyl nitrogen, potentially weakening hydrogen bond acceptor capabilities. This may be beneficial or detrimental depending on the specific receptor environment. |

| Electron-Donating Substituents | Increases the basicity of the picolyl nitrogen, enhancing its ability to act as a hydrogen bond acceptor. This could strengthen interactions with specific amino acid residues in the target protein. |

| Steric Bulk of Substituents | The size and location of substituents can influence the preferred conformation of the molecule and may introduce steric clashes with the binding site, or conversely, promote favorable van der Waals interactions. |

Role of Piperidine Ring Substitutions and Conformations on Pharmacological Profile

Studies on small, conformationally restricted piperidine N-arylsulfonamides have shown that constraining the piperidine ring can lead to improved properties, such as reduced liability for metabolism by enzymes like CYP3A4. nih.gov For instance, the introduction of substituents at the 2- and 6-positions of the piperidine ring can lock it into a specific chair or twist-boat conformation, which may present the other parts of the molecule in a more optimal orientation for receptor binding.

The nature and position of substituents on the piperidine ring can also directly influence binding affinity and selectivity. For example, a substituent might interact with a specific sub-pocket of the receptor, or it could modulate the pKa of the piperidine nitrogen, affecting its charge state at physiological pH and its ability to form ionic interactions. In a study of N-benzylpiperidines as acetylcholinesterase inhibitors, both steric and electronic factors of the piperidine moiety were found to be crucial for activity. nih.gov

| Piperidine Ring Modification | Influence on Pharmacological Profile |

| Conformational Restriction (e.g., 2,6-disubstitution) | Can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially improving potency and selectivity. May also reduce off-target effects by preventing adoption of conformations that bind to other proteins. nih.gov |

| Introduction of Polar Substituents | Can introduce new hydrogen bonding interactions with the target, potentially increasing affinity. Can also modulate solubility and other pharmacokinetic properties. |

| Introduction of Non-polar Substituents | Can engage in hydrophobic interactions within the binding site, contributing to binding affinity. The size and shape of the substituent must be complementary to the receptor pocket. |

| Modification of Piperidine Nitrogen Basicity | Substituents can influence the pKa of the piperidine nitrogen, affecting its charge at physiological pH and its ability to form ionic bonds or hydrogen bonds with the target. |

Influence of Sulfonamide Linker Modifications and Bioisosteric Replacements

Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the key interactions of the original functional group. nih.gov For the sulfonamide group, several bioisosteres have been explored in various chemical scaffolds. These replacements aim to mimic the steric and electronic properties of the sulfonamide while potentially offering advantages such as improved metabolic stability or altered hydrogen bonding capacity.

| Linker Modification/Replacement | Potential Consequences |

| Reversed Sulfonamide | Alters the directionality of the hydrogen bond donor/acceptor groups, which could lead to different interactions with the target. |

| Amide | Can act as both a hydrogen bond donor and acceptor. The planarity of the amide bond can also influence the overall molecular conformation differently than the tetrahedral geometry of the sulfonamide. |

| Heterocyclic Rings (e.g., triazole, oxadiazole) | Can mimic the steric and electronic properties of the sulfonamide group and may offer improved metabolic stability. The specific choice of heterocycle will influence the geometry and electronic distribution. |

Stereochemical Considerations in Activity and Target Recognition

Chirality plays a crucial role in the interaction of small molecules with biological macromolecules, which are themselves chiral. For N-picolyl piperidine sulfonamides that possess stereocenters, the different enantiomers or diastereomers can exhibit vastly different biological activities. This is because only one stereoisomer may fit correctly into the chiral binding site of a receptor or enzyme.

For instance, a hydroxyl group on the piperidine ring in the (R)-configuration might be perfectly positioned to form a hydrogen bond with a specific amino acid residue in the target protein, leading to high affinity. The corresponding (S)-enantiomer, however, might place the hydroxyl group in a sterically hindered or solvent-exposed region, resulting in significantly lower or no activity. Therefore, the evaluation of individual stereoisomers is essential for a complete understanding of the SAR. nih.gov

Development of Predictive Models for SAR/SMR

To rationalize the complex relationships between structure and activity and to guide the design of new, more potent and selective compounds, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are invaluable tools. rutgers.edu These methods aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities.

For N-picolyl piperidine sulfonamides, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. ijpsonline.comdrugdesign.orgnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

A typical 3D-QSAR study for this class of compounds would involve:

Building a dataset of N-picolyl piperidine sulfonamide analogues with their experimentally determined biological activities.

Generating 3D structures and aligning them based on a common scaffold or a pharmacophore model.

Calculating molecular fields (steric, electrostatic, etc.) around each molecule.

Using statistical methods like Partial Least Squares (PLS) to derive a correlation between the field values and the biological activities. nih.gov

The resulting models, if statistically robust, can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov For example, a CoMFA model might indicate that a bulky, electropositive substituent at a specific position on the picolyl ring is predicted to enhance activity, providing a clear hypothesis for the design of the next generation of molecules.

Medicinal Chemistry Applications and Drug Design Principles for N Picolyl Piperidine Sulfonamide Analogues

Rational Drug Design Approaches for Targeted Therapeutics

Rational drug design for N-picolyl piperidine (B6355638) sulfonamide analogues focuses on creating targeted therapeutics by systematically modifying the core structure to enhance interactions with specific biological targets. This involves a deep understanding of the structure-activity relationships (SAR) that govern the compound's biological effects.

Scaffold hopping is a key strategy in drug discovery used to identify novel core structures while retaining the essential pharmacophoric features of a known active compound. nih.govniper.gov.in This approach is particularly useful for navigating around existing patents, improving pharmacokinetic properties, or overcoming toxicity issues associated with the original scaffold. niper.gov.in In the context of N-picolyl piperidine sulfonamide, scaffold hopping could involve several modifications:

Replacement of the Piperidine Ring: The piperidine ring can be replaced with other cyclic amines, such as morpholine (B109124), piperazine (B1678402), or azepane. This can alter the compound's basicity, polarity, and conformational flexibility, potentially leading to improved target binding or a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Modification of the Picolyl Moiety: The pyridine (B92270) ring of the picolyl group can be substituted with other heteroaromatic systems like pyrimidine (B1678525), pyrazine, or even non-aromatic rings. This strategy, known as ring morphing, can fine-tune the electronic and steric properties of the molecule, influencing its interaction with the target protein. nih.gov For instance, adding nitrogen atoms to an aromatic system can sometimes enhance metabolic stability. niper.gov.in

Alteration of the Sulfonamide Linker: The sulfonamide linker itself can be replaced with other bioisosteric groups, such as amides or reversed amides, to explore different hydrogen bonding patterns and chemical stability.

A hypothetical application of scaffold hopping is illustrated below, starting from a generic this compound structure.

| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping |

| This compound | N-(Pyrimidin-2-ylmethyl)morpholine-4-sulfonamide | Replacing piperidine with morpholine can increase polarity. Replacing pyridine with pyrimidine alters hydrogen bonding capabilities and electronic distribution. |

| This compound | 2-(Piperidin-1-ylsulfonyl)isoindolin-1-one | Ring fusion strategy to create a more rigid analogue, potentially increasing affinity and selectivity by locking the conformation. nih.gov |

Fragment-based drug design (FBDD) is a powerful method for lead discovery that starts with identifying low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then grown or linked together to produce a more potent lead compound. The this compound scaffold is amenable to an FBDD approach.

The individual components—the picolyl group, the piperidine ring, and the sulfonamide moiety—can be considered as distinct fragments. A typical FBDD campaign might involve screening a library of sulfonamide-containing fragments to identify those that bind to the target of interest. nih.gov Once a sulfonamide fragment shows binding, it can be elaborated. For example, a piperidine ring could be added to explore interactions with adjacent pockets in the binding site. Subsequently, a picolyl group could be introduced to further optimize binding affinity and selectivity. This stepwise assembly allows for a more efficient exploration of chemical space and a greater understanding of the SAR for each part of the final molecule. nih.gov

| Fragment | Potential Role in FBDD | Example Elaboration |

| Sulfonamide | Acts as a primary anchor, often forming key hydrogen bonds or coordinating with metal ions in enzyme active sites. nih.gov | Initial screening identifies a benzenesulfonamide (B165840) fragment as a binder. |

| Piperidine | Serves as a versatile scaffold to position other functional groups and can make important hydrophobic contacts. nih.gov | The benzenesulfonamide is grown by adding a piperidine ring to improve affinity. |

| Picolyl Group | Can be added to the piperidine to access additional binding interactions, such as pi-stacking or hydrogen bonding, through its pyridine ring. | A picolyl group is attached to the piperidine nitrogen to finalize the lead compound, this compound. |

Design of Multi-Target Agents for Complex Diseases

Complex diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, often involve multiple biological pathways. nih.gov Consequently, drugs that can modulate more than one target simultaneously—known as multi-target agents—are of increasing interest. The sulfonamide functional group is a well-known privileged structure in medicinal chemistry, appearing in a wide array of drugs with different mechanisms of action, including antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.gov

The this compound scaffold is an excellent starting point for the design of multi-target ligands. By strategically modifying the substituents on the picolyl and piperidine rings, it is possible to incorporate pharmacophoric elements that are recognized by different biological targets. For example, one part of the molecule could be designed to inhibit a specific kinase, while another part could target a G-protein coupled receptor (GPCR). This approach, often referred to as polypharmacology, can lead to therapies with enhanced efficacy or a reduced likelihood of drug resistance. nih.gov

Exploration as Radiopharmaceutical Ligands and Imaging Probes

Radiopharmaceuticals are molecules labeled with a radionuclide that can be used for diagnostic imaging (e.g., PET or SPECT) or for targeted radiotherapy. nih.gov The development of specific ligands that can be radiolabeled to visualize and quantify biological targets in vivo is a major focus of nuclear medicine. nih.gov

The this compound structure can be adapted for use as a radiopharmaceutical ligand. To be effective as an imaging probe, a molecule must be labeled with a suitable radioisotope, such as Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), or Gallium-68 (⁶⁸Ga), without compromising its affinity and selectivity for the target. nih.govnih.gov

Potential strategies for radiolabeling this compound analogues include:

¹¹C-Methylation: If the piperidine nitrogen is unsubstituted, it can be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov

¹⁸F-Fluorination: A fluoroalkyl or fluoroaryl group can be incorporated into the picolyl or an aryl substituent on the sulfonamide portion of the molecule.

Chelation of Radiometals: A chelating agent, such as DOTA or NOTA, can be attached to the scaffold, allowing for the stable coordination of radiometals like ⁶⁸Ga.

These radiolabeled ligands could enable the non-invasive imaging of their biological targets, aiding in disease diagnosis, patient stratification, and monitoring the response to therapy. nih.gov

Strategies for Improving Ligand Affinity and Selectivity

Achieving high affinity for the intended target and high selectivity over off-targets is a central goal of drug design. For this compound analogues, several strategies can be employed to enhance these properties. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the picolyl and piperidine rings affect binding is crucial. For instance, placing electron-donating or electron-withdrawing groups on the pyridine ring can modulate its electronic properties and hydrogen-bonding capacity.

Conformational Constraint: Introducing rigidity into the molecule can reduce the entropic penalty of binding and lock the molecule in its bioactive conformation. This can be achieved by incorporating cyclic structures or gem-dimethyl groups on the piperidine ring.

Exploiting Specific Interactions: Detailed knowledge of the target's binding site, often obtained through X-ray crystallography or computational modeling, can guide the design of analogues that make additional favorable interactions, such as hydrogen bonds, salt bridges, or hydrophobic contacts. nih.gov For example, modifying the substitution pattern on the picolyl ring could allow for interactions with specific amino acid residues in the target protein.

The table below summarizes some common strategies for optimizing the affinity and selectivity of piperidine-based ligands. nih.govresearchgate.net

| Strategy | Example Modification | Expected Outcome |

| Varying N-Substitution on Piperidine | Replacing a benzyl (B1604629) group with a 4-chlorobenzyl group on the piperidine nitrogen. | Increased affinity and selectivity for the σ1 receptor was observed in a series of piperidine-4-carboxamides. nih.govresearchgate.net |

| Introducing Substituents on the Aromatic Ring | Adding a methyl group to the benzylamine (B48309) moiety of a piperidine carboxamide series. | Modulated interactions within the binding pocket, influencing selectivity between different isoforms of carbonic anhydrase. nih.gov |

| Modifying the Amide/Sulfonamide "Tail" | Replacing a benzylamine with a substituted piperazine in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. | Enhanced activity and selectivity for cancer-related carbonic anhydrase isoforms. nih.gov |

By employing these rational design principles, medicinal chemists can systematically refine the this compound scaffold to develop novel therapeutic agents and research tools with improved properties.

Preclinical Investigations of Biological Activities Non Clinical Human Data

Anticancer Efficacy Studies in Cellular and Animal Models

The anticancer properties of sulfonamide derivatives are a significant area of research, with studies exploring their ability to inhibit cancer cell growth and proliferation. nih.govnih.gov These compounds are investigated for their potential to act as inhibitors of various enzymes and proteins that are overexpressed in cancer cells, such as carbonic anhydrases, tyrosine kinases, and others, which are crucial for tumor growth and survival. nih.gov

The antiproliferative effects of piperidine (B6355638) sulfonamide derivatives have been assessed against several cancer cell lines. A notable example is the investigation of a dipicolylamine ligand featuring a piperidine sulfonyl chloride moiety, referred to as N(SO2pip)dpa. nih.gov This ligand and its platinum(II) complex were evaluated for their cytotoxic effects on the human breast cancer cell line MCF-7. nih.gov

The study revealed that the N(SO2pip)dpa ligand itself exhibited concentration-dependent cytotoxicity against MCF-7 cells. nih.gov The antiproliferative activity of this piperidine sulfonamide derivative and its metal complex against MCF-7 cells are detailed in the table below.

Table 1: Cytotoxicity of N(SO2pip)dpa Ligand and its Platinum Complex on MCF-7 Cells

| Compound | Concentration (µg/ml) | % Cell Viability |

|---|---|---|

| N(SO2pip)dpa Ligand | 12.5 | 85 |

| 25 | 78 | |

| 50 | 65 | |

| 100 | 52 | |

| [Pt(N(SO2pip)dpa)Cl]Cl | 12.5 | 75 |

| 25 | 62 | |

| 50 | 48 | |

| 100 | 35 |

Data sourced from cytotoxicity assessments performed via sulforhodamine B assay after 24 hours of exposure. nih.gov

Other research into different sulfonamide structures has also demonstrated significant anticancer potential. For instance, 2,5-Dichlorothiophene-3-sulfonamide has shown a GI50 (50% growth inhibition) of 7.13 ± 0.13 µM against MCF-7 cells. nih.gov Furthermore, certain N-benzenesulfonylguanidine derivatives have displayed selective cytotoxicity against MCF-7 cells, with one compound showing an IC50 of 18 μM. mdpi.com While these compounds are not N-picolyl piperidine sulfonamides, their activity underscores the potential of the broader sulfonamide class as a source of new anticancer agents.

Currently, there is a lack of published in vivo antitumorigenic studies in xenograft models specifically for "N-picolyl piperidine sulfonamide." However, to illustrate the methodologies used for related compounds, studies on other heterocyclic compounds with anticancer activity can be considered. For example, the in vivo anti-breast cancer activities of newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives were evaluated in a xenograft model. mdpi.com In this study, the compounds were shown to reduce tumor growth in mice, with the maximal effect observed after 8 days of treatment. mdpi.com Such in vivo models are critical for assessing the therapeutic potential of new anticancer compounds before they can be considered for clinical trials.

Antimicrobial Efficacy Studies

Sulfonamides represent an important class of synthetic antimicrobial agents. nih.gov Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov The piperidine moiety is also a key component in many bioactive compounds. nih.gov

A novel series of sulfanilamide (B372717) derivatives incorporating a piperidine fragment has been synthesized and evaluated for antibacterial activity against plant pathogenic bacteria. nih.gov These studies have demonstrated excellent in vitro potency against strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov

One particular compound from this series, designated as C4, exhibited outstanding inhibitory activity against Xoo with a half-maximal effective concentration (EC50) of 2.02 µg/mL. nih.gov This potency was significantly greater than that of the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov The antibacterial efficacy of these piperidine sulfonamide derivatives is summarized below.

Table 2: In vitro Antibacterial Activity of Piperidine Sulfonamide Derivatives against Plant Pathogens

| Compound | Target Pathogen | EC50 (µg/mL) |

|---|---|---|

| C4 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 |

| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38 |

| Thiodiazole Copper (Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50 |

Data from in vitro bioassays. nih.gov

While extensive data exists for plant pathogens, there is a lack of specific studies on the in vitro antibacterial activity of "this compound" against Bacillus licheniformis. Research on B. licheniformis has more commonly focused on the antimicrobial substances produced by the bacterium itself. mdpi.comresearchgate.net

The in vivo efficacy of piperidine sulfonamide derivatives has been demonstrated in models of plant bacterial diseases. The compound C4, which showed potent in vitro activity, was further tested for its ability to control rice bacterial blight in vivo. nih.gov The study reported acceptable curative and protective activities. nih.gov

Table 3: In vivo Protective and Curative Efficacy of Compound C4 against Rice Bacterial Blight

| Treatment | Protective Activity (%) | Curative Activity (%) |

|---|---|---|

| Compound C4 (200 µg/mL) | 39.83 | 34.78 |

Data from in vivo assays on rice plants. nih.gov

These findings highlight the potential of piperidine sulfonamides as leads for the development of new bactericides for agricultural applications. nih.gov

Antiviral Efficacy Studies in Cellular and Animal Models

The antiviral potential of sulfonamide derivatives is an emerging area of interest. nih.gov A wide range of sulfonamide compounds have been synthesized and investigated for their activity against various viruses. nih.gov This includes viruses such as coxsackievirus B, enteroviruses, Ebola virus, Marburg virus, SARS-CoV-2, and HIV. nih.gov

Specifically, piperidine-substituted sulfonamides have been noted for their inhibitory activity against viral glycoproteins. nih.gov Additionally, a novel class of triazine sulfonamide thioglycosides has demonstrated moderate to low antiviral activity against the human coronavirus 229E in vitro. researchgate.net Another study synthesized a series of N-Sulphonamidomethyl piperazinyl fluoroquinolones and screened them for antiviral activity against influenza A (H1N1, H3N2, H5N1) and influenza B viruses, with some compounds showing inhibitory effects. nih.gov

Despite these promising findings for related sulfonamide structures, there is currently no specific data available from cellular or animal models on the antiviral efficacy of "this compound." Further research is needed to determine if this specific compound possesses antiviral properties similar to other members of the sulfonamide family.

Antimalarial Efficacy Studies in vitro and in vivo

No peer-reviewed studies or publicly accessible data detailing the in vitro or in vivo antimalarial efficacy of this compound against any Plasmodium species were identified. While research exists on broader categories of sulfonamides and piperidine-containing molecules in antimalarial discovery, specific data for the N-picolyl derivative is absent.

Investigations in Other Therapeutic Areas

Anti-inflammatory Research

A comprehensive literature search did not yield any preclinical studies investigating the potential anti-inflammatory properties of this compound. There are no available reports on its effects on inflammatory pathways, enzyme inhibition, or in vivo models of inflammation.

Neurodegenerative Disease Research

There is no scientific literature available that describes the evaluation of this compound in the context of neurodegenerative diseases. Research into its potential effects on pathways related to conditions such as Alzheimer's or Parkinson's disease has not been published.

Glycosidase Inhibition Studies

No studies on the glycosidase inhibition activity of this compound were found. Its potential as an inhibitor for any class of glycosidase enzymes has not been reported in the available scientific literature.

Pharmacological Profiling in Preclinical Models (Excluding Pharmacokinetics, Toxicity)

No general pharmacological profiling data for this compound in preclinical models could be located. This includes a lack of information on its interaction with various receptors, ion channels, or other molecular targets that would define its pharmacological activity, separate from pharmacokinetic or toxicological assessments.

Future Research Directions and Translational Opportunities

Design of Next-Generation N-Picolyl Piperidine (B6355638) Sulfonamide Agents

The future design of N-picolyl piperidine sulfonamide agents will be heavily influenced by a deeper understanding of their structure-activity relationships (SAR). The goal is to develop next-generation compounds with enhanced potency, selectivity, and drug-like properties. nih.gov A key strategy involves molecular hybridization, where the this compound core is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel mechanisms of action. nih.gov

Researchers are exploring various synthetic routes to create libraries of novel derivatives. nih.govmdpi.com These approaches allow for systematic modifications at several key positions:

The Piperidine Ring: Alterations to the piperidine core can influence the compound's conformation and interaction with target proteins.

The Sulfonamide Linker: The sulfonamide group is crucial for the biological activity of many compounds in this class, and modifications here can modulate binding affinity and pharmacokinetic properties. researchgate.netnih.gov

The Picolyl Group: Substitutions on the pyridine (B92270) ring of the picolyl moiety can be tailored to exploit specific pockets within a biological target's binding site.

Alkyl Chains: The addition of components like medium-length alkyl chains has been shown to be a promising strategy for accelerating the discovery of highly effective agents. nih.gov

Computational methods, including molecular docking and dynamics simulations, will play a pivotal role in the rational design of these new agents. rsc.orgmdpi.com These in silico techniques allow for the prediction of binding modes and affinities, helping to prioritize the synthesis of compounds with the highest likelihood of success and shedding light on features required for inhibitory profiles. rsc.orgmdpi.com